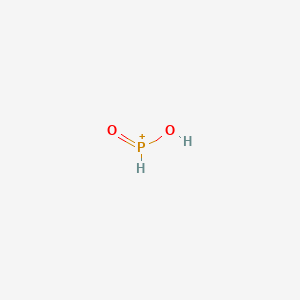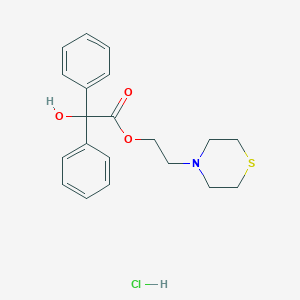
4-But-3-enyl-3-propan-2-ylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-But-3-enyl-3-propan-2-ylazetidin-2-one is a chemical compound that belongs to the class of azetidinones. It is a synthetic compound that has been widely studied for its potential therapeutic applications. The compound has been found to have a unique mechanism of action that makes it a promising candidate for the development of new drugs.
Mechanism Of Action
The mechanism of action of 4-But-3-enyl-3-propan-2-ylazetidin-2-one involves the inhibition of bacterial cell wall synthesis. The compound has been found to target the enzymes involved in the synthesis of the bacterial cell wall, thereby disrupting the growth and replication of the microorganisms. The compound has also been found to inhibit the production of certain enzymes that are involved in the inflammatory response, thereby reducing inflammation and pain.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-But-3-enyl-3-propan-2-ylazetidin-2-one have been extensively studied. The compound has been found to have a low toxicity profile and is well-tolerated in laboratory animals. The compound has been found to have a good bioavailability and is rapidly absorbed after oral administration. The compound has also been found to have a long half-life, which makes it suitable for once-daily dosing.
Advantages And Limitations For Lab Experiments
The advantages of using 4-But-3-enyl-3-propan-2-ylazetidin-2-one in lab experiments include its unique mechanism of action, broad-spectrum antibacterial activity, and low toxicity profile. The compound has also been found to be effective against antibiotic-resistant strains of bacteria. However, the limitations of using the compound in lab experiments include its high cost of synthesis and limited availability.
Future Directions
There are several future directions for the study of 4-But-3-enyl-3-propan-2-ylazetidin-2-one. One direction is the development of new derivatives of the compound that have improved pharmacological properties. Another direction is the study of the compound's potential use in the treatment of viral infections. Additionally, the compound's potential use in the treatment of inflammatory and autoimmune diseases should also be explored. Finally, the compound's use in combination therapy with other antibiotics should be investigated to improve the efficacy of existing antibiotics.
Conclusion:
In conclusion, 4-But-3-enyl-3-propan-2-ylazetidin-2-one is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound has a unique mechanism of action that makes it a promising candidate for the development of new drugs. The compound has been found to have antibacterial, antifungal, and antiviral properties, as well as anti-inflammatory and analgesic effects. The compound has a low toxicity profile and is well-tolerated in laboratory animals. There are several future directions for the study of 4-But-3-enyl-3-propan-2-ylazetidin-2-one, including the development of new derivatives, the study of its potential use in the treatment of viral infections, and its use in combination therapy with other antibiotics.
Synthesis Methods
The synthesis of 4-But-3-enyl-3-propan-2-ylazetidin-2-one can be achieved through a multi-step process. The first step involves the reaction of 4-bromo-3-butene-1-ol with sodium hydride in the presence of dimethylformamide (DMF) to form the corresponding alkoxide. The alkoxide is then reacted with 2-bromoacetone to form the intermediate compound. The intermediate is then reacted with sodium azide in the presence of a copper catalyst to form the azide compound. Finally, the azide compound is reduced with lithium aluminum hydride to form the desired product, 4-But-3-enyl-3-propan-2-ylazetidin-2-one.
Scientific Research Applications
4-But-3-enyl-3-propan-2-ylazetidin-2-one has been extensively studied for its potential therapeutic applications. The compound has been found to have antibacterial, antifungal, and antiviral properties. It has also been found to have anti-inflammatory and analgesic effects. The compound has been tested against a wide range of microorganisms and has been found to be effective against many of them. In addition, the compound has been found to have a unique mechanism of action that makes it a promising candidate for the development of new drugs.
properties
CAS RN |
101347-89-1 |
|---|---|
Product Name |
4-But-3-enyl-3-propan-2-ylazetidin-2-one |
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
4-but-3-enyl-3-propan-2-ylazetidin-2-one |
InChI |
InChI=1S/C10H17NO/c1-4-5-6-8-9(7(2)3)10(12)11-8/h4,7-9H,1,5-6H2,2-3H3,(H,11,12) |
InChI Key |
HFLIDTDKOPQHPA-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(NC1=O)CCC=C |
Canonical SMILES |
CC(C)C1C(NC1=O)CCC=C |
synonyms |
2-Azetidinone,4-(3-butenyl)-3-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



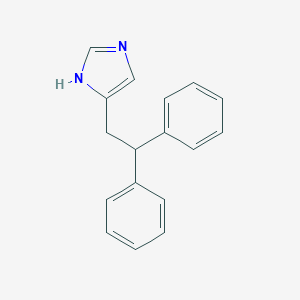
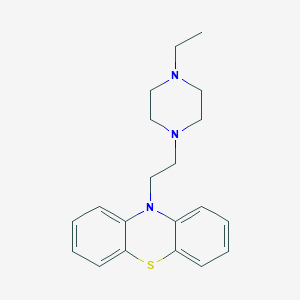
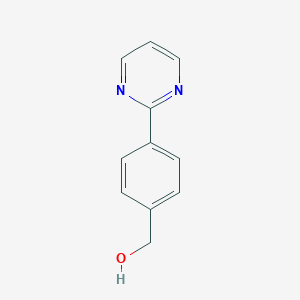
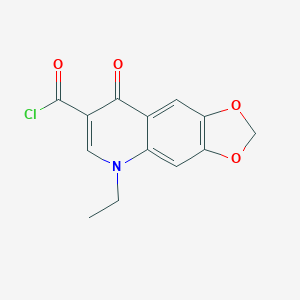


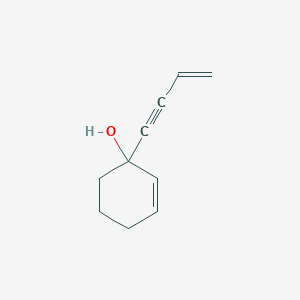
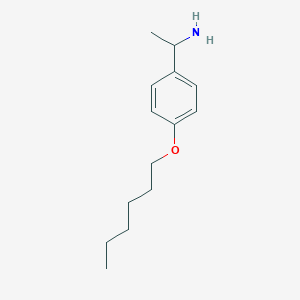
![Thieno[3,2-b]pyridin-7-ol](/img/structure/B25592.png)
![1-(Benzo[d]thiazol-2-yl)-3-methylbutan-2-ol](/img/structure/B25593.png)

